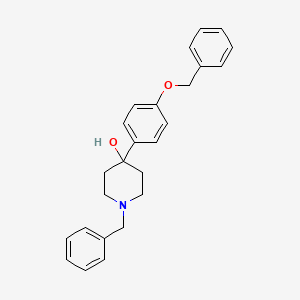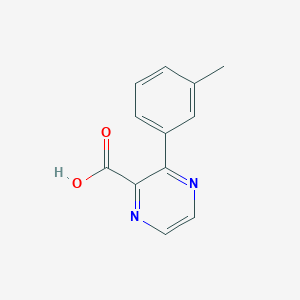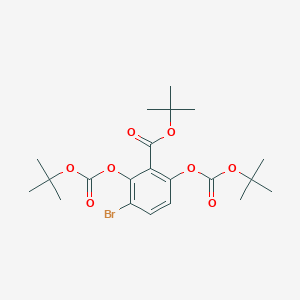
Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate: is an organic compound that features a benzoate core substituted with bromine and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate typically involves the bromination of a benzoate derivative followed by the introduction of tert-butoxycarbonyl groups. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The tert-butoxycarbonyl groups are introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The tert-butoxycarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Substituted benzoates.
Hydrolysis: Carboxylic acids.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
Chemistry: Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a building block for drug development. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its reactivity and stability make it a valuable component in manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and tert-butoxycarbonyl groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The tert-butoxycarbonyl groups can be hydrolyzed to release carboxylic acids, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 3-bromopropionate
- Tert-butyl bromoacetate
- 4-Bromo-2,6-di-tert-butylphenol
Comparison: Tert-butyl 3-bromo-2,6-bis((tert-butoxycarbonyl)oxy)benzoate is unique due to the presence of both bromine and tert-butoxycarbonyl groups on the benzoate core. This combination imparts distinct reactivity and stability compared to similar compounds. For instance, tert-butyl bromoacetate and tert-butyl 3-bromopropionate lack the additional tert-butoxycarbonyl groups, resulting in different chemical behavior and applications .
Properties
Molecular Formula |
C21H29BrO8 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2,6-bis[(2-methylpropan-2-yl)oxycarbonyloxy]benzoate |
InChI |
InChI=1S/C21H29BrO8/c1-19(2,3)28-16(23)14-13(26-17(24)29-20(4,5)6)11-10-12(22)15(14)27-18(25)30-21(7,8)9/h10-11H,1-9H3 |
InChI Key |
ZRYVTXMKIARJIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1OC(=O)OC(C)(C)C)Br)OC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


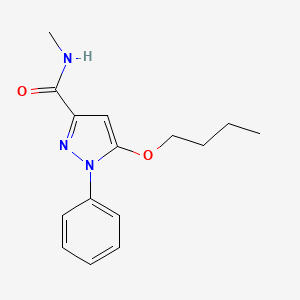

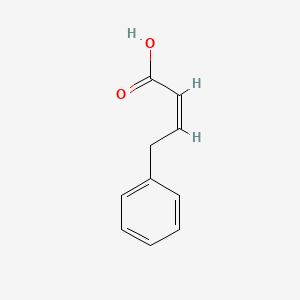
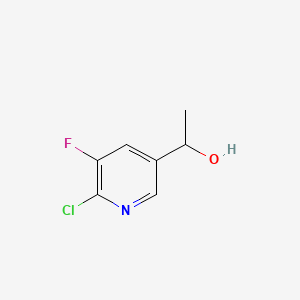
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![5-Benzyl 2-(tert-butyl) 2,5,8-triazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B13937589.png)

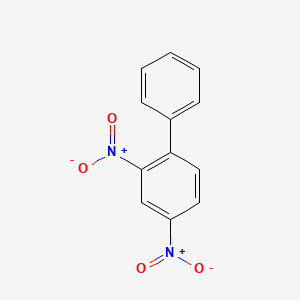
![4-[4-(1-Methylethyl)-1-piperazinyl]-cyclohexanamine](/img/structure/B13937597.png)

![4-(6-Bromo-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B13937604.png)
